molecular formula C₁₂H₁₆D₆O₁₁ B1140384 Sucrose-1,1,6,6,6',6'-d6 CAS No. 955943-30-3

Sucrose-1,1,6,6,6',6'-d6

Cat. No. B1140384
CAS RN: 955943-30-3
M. Wt: 348.33
InChI Key:
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Description

Synthesis Analysis

The synthesis of sucrose derivatives, including isotopically labeled ones, typically involves intricate chemical pathways. For example, Buchanan et al. (1972) described the synthesis of sucrose 6′-phosphate by an unambiguous route, showcasing the complexity and precision required in synthesizing sucrose derivatives (Buchanan, Cummerson, & Turner, 1972). Another study by Tsuchida & Kōmoto (1965) on the modified procedure for the synthesis of sucrose emphasizes the meticulous steps involved in the synthesis process (Tsuchida & Kōmoto, 1965).

Molecular Structure Analysis

Understanding the molecular structure of sucrose and its derivatives is crucial for elucidating their chemical behavior. Brown & Levy (1963) provided a precise determination of the crystal and molecular structure of sucrose through neutron diffraction, including the positions of all hydrogen atoms (Brown & Levy, 1963).

Chemical Reactions and Properties

The chemical reactions involving sucrose, including its isotopically labeled forms, reveal its versatility and reactivity under various conditions. Studies like that by Defaye & García Fernández (1994), exploring the protonic reactivity of sucrose in anhydrous hydrogen fluoride, illustrate the complex chemical transformations sucrose can undergo (Defaye & García Fernández, 1994).

Physical Properties Analysis

The physical properties of sucrose derivatives, including solubility, melting points, and crystallinity, are essential for their application in various scientific studies. The work by Bock & Lemieux (1982) on the conformational properties of sucrose in solution provides insight into its physical characteristics and the effects of intramolecular hydrogen bonding (Bock & Lemieux, 1982).

Chemical Properties Analysis

The chemical properties of sucrose-1,1,6,6,6',6'-d6, such as reactivity with specific reagents, stability under different conditions, and its interaction with biological systems, are fundamental for its utilization in research. The chemistry of unprotected sucrose and the selectivity issues discussed by Queneau et al. (2004) highlight the intricate balance between structure and reactivity (Queneau, Fitremann, & Trombotto, 2004).

Scientific Research Applications

Food Science and Technology

In food science, sucrose's role is multifaceted, influencing not only taste but also the physical properties of food products. Quintas, Fundo, and Silva (2010) review how sucrose, especially in concentrated solutions or the supercooled state, is critical in the food industry, impacting pastry, dairy, and coatings production through its thermal degradation and relaxation behavior in such solutions (Quintas, Fundo, & Silva, 2010). This highlights sucrose's importance in developing food products with desired textures and stability.

Plant Biology

Sucrose plays a central role in plant growth and development, serving as a primary transport sugar and influencing gene expression. Research by Winter and Huber (2000) delves into the regulation of sucrose metabolism in higher plants, outlining the pathways involved and the enzymes contributing to sucrose synthesis and degradation (Winter & Huber, 2000). This underscores sucrose's fundamental role in plant physiology and its potential as a target for enhancing agricultural productivity.

Environmental Studies

The environmental impact of sucrose and its derivatives, including their stability and effects on non-target species, has been a subject of study. Tollefsen, Nizzetto, and Huggett (2012) provide an environmental risk assessment of sucralose, a sucrose derivative, based on its stability, solubility, and low bioaccumulation potential, indicating limited environmental risk (Tollefsen, Nizzetto, & Huggett, 2012). This reflects the broader interest in understanding the environmental footprint of sucrose and its analogues.

Mechanism of Action

Target of Action

Sucrose-1,1,6,6,6’,6’-d6 is a variant of sucrose, a disaccharide composed of glucose and fructose units . The primary targets of this compound are the enzymes that metabolize sucrose, such as sucrose-6-phosphate hydrolases and sucrose phosphorylases . These enzymes play a crucial role in the breakdown and utilization of sucrose in various organisms.

Mode of Action

The interaction of Sucrose-1,1,6,6,6’,6’-d6 with its targets involves the cleavage of the glycosidic linkage between the glucose and fructose units . This cleavage is facilitated by the aforementioned enzymes, resulting in the release of glucose and fructose units that can be further metabolized by the organism .

Biochemical Pathways

The glucose and fructose units resulting from the breakdown of Sucrose-1,1,6,6,6’,6’-d6 can enter various biochemical pathways. One of the primary pathways is glycolysis, where these sugars are oxidized and broken down into pyruvate molecules . This process releases energy that can be used by the organism. Additionally, these sugars can also be converted into glycogen for storage .

Result of Action

The action of Sucrose-1,1,6,6,6’,6’-d6 results in the release of glucose and fructose units, which can be used for energy production or stored for later use

Action Environment

The action of Sucrose-1,1,6,6,6’,6’-d6 is influenced by various environmental factors. For instance, the presence of other sugars and nutrients can affect the rate at which it is metabolized . Additionally, factors such as pH and temperature can influence the activity of the enzymes that break down this compound .

Future Directions

The future directions of Sucrose-1,1,6,6,6’,6’-d6 are not explicitly mentioned in the search results. However, it is used as a biochemical for proteomics research , indicating its potential in scientific and medical research.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Sucrose-1,1,6,6,6',6'-d6' can be achieved through the modification of sucrose by introducing deuterium atoms at specific positions. This can be done through a series of chemical reactions that involve the use of deuterated reagents and catalysts.", "Starting Materials": [ "Sucrose", "Deuterated reagents and catalysts" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups of sucrose using a suitable protecting group such as acetyl or benzyl", "Step 2: Introduction of deuterium atoms at the desired positions using deuterated reagents and catalysts such as deuterated borohydride or deuterated palladium catalysts", "Step 3: Removal of the protecting groups to obtain the final product, Sucrose-1,1,6,6,6',6'-d6'" ] }

CAS RN

955943-30-3

Product Name

Sucrose-1,1,6,6,6',6'-d6

Molecular Formula

C₁₂H₁₆D₆O₁₁

Molecular Weight

348.33

synonyms

β-D-Fructofuranosyl α-D-Glucopyranoside-d6;  (+)-Sucrose-d6;  Amerfond-d6;  Beet Sugar-d6;  Cane Sugar-d6;  Carrare C 10-d6;  Compressuc-d6;  Confectioner’s Sugar-d6;  D-(+)-Saccharose-d6;  D-(+)-Sucrose-d6;  D-Sucrose-d6;  Frost Sugar-d6;  GNE 410-d6;  Granulate

Origin of Product

United States

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